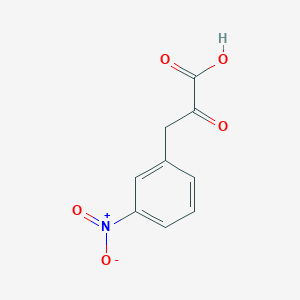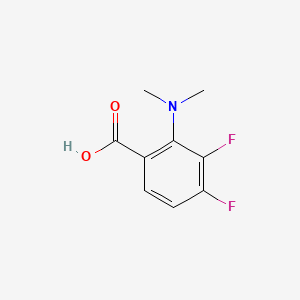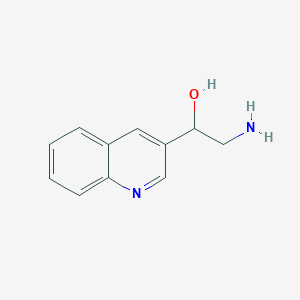
2-Amino-1-(quinolin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(quinolin-3-yl)ethan-1-ol is an organic compound that features a quinoline ring system attached to an ethanolamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(quinolin-3-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with ethanolamine under specific conditions. One common method includes the condensation of quinoline-3-carbaldehyde with ethanolamine in the presence of a catalyst such as acetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted reactions to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1-(quinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Amino-1-(quinolin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-1-(quinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that can interact with biological macromolecules such as proteins and nucleic acids.
Pathways Involved: These interactions can disrupt essential biological processes, leading to antimicrobial or therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-Amino-1-(quinolin-4-yl)ethan-1-ol
- 2-Amino-1-(quinolin-2-yl)ethan-1-ol
- 2-Amino-1-(quinolin-3-yl)ethan-1-one
Comparison:
- Structural Differences: While these compounds share a similar quinoline core, the position of the substituents on the quinoline ring can significantly affect their chemical properties and reactivity .
- Unique Properties: 2-Amino-1-(quinolin-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which influences its ability to form stable coordination complexes and its reactivity in various chemical reactions .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-amino-1-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-6-11(14)9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7,11,14H,6,12H2 |
Clé InChI |
VWOFHZMPQPTDMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



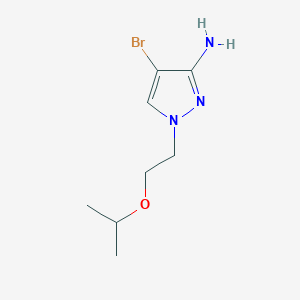
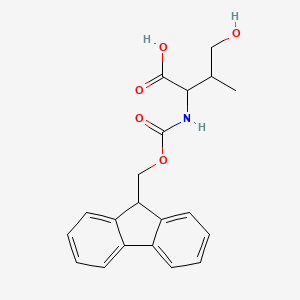
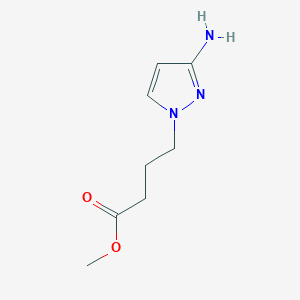
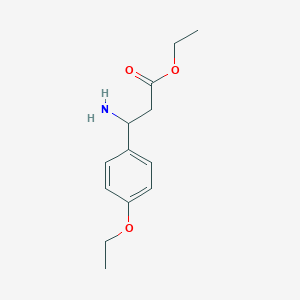
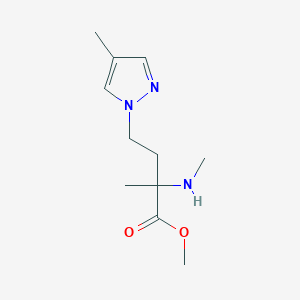
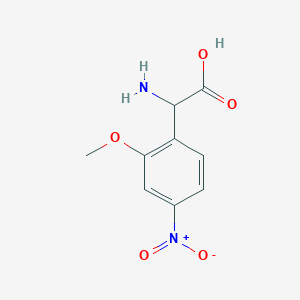

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
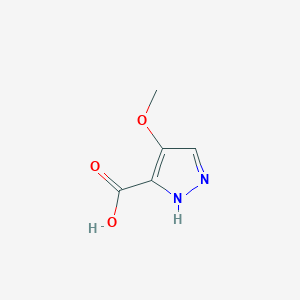
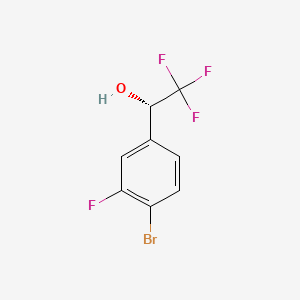
![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)
